molecular formula C14H17NO6 B1681423 Sambunigrin CAS No. 99-19-4

Sambunigrin

Cat. No. B1681423
CAS RN: 99-19-4
M. Wt: 295.29 g/mol
InChI Key: ZKSZEJFBGODIJW-YOVYLDAJSA-N
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Description

Sambunigrin, also referred to as (S)-prunasin, is a cyanogenic glycoside produced in the leaves and other parts of the elderberry plant Sambucus nigra . Its diastereomer ®-prunasin is found in some species of Prunus trees, including P. japonica (Japanese bush cherry) and P. serotina (wild black cherry) .


Synthesis Analysis

Sambunigrin was isolated from S. nigra leaves in 1905 by prominent French researchers—pharmacist/botanist Jean Louis Léon Guignard at the Faculty of Sciences of Lyon and chemist/pharmacist Émile Bourquelot at Laënnec Hospital in Paris .


Molecular Structure Analysis

Sambunigrin has the empirical formula C14H17NO6 and a molar mass of 295.29 g/mol . It appears as a white powder .


Chemical Reactions Analysis

Upon enzymatic degradation, as much as 126 mg of hydrogen cyanide (HCN) is produced from 1 kg of fresh leaves .


Physical And Chemical Properties Analysis

Sambunigrin has a density of 1.5±0.1 g/cm3, a boiling point of 527.0±50.0 °C at 760 mmHg, and a melting point of 151–152 ºC . Its water solubility is estimated to be 28 g/L .

Scientific Research Applications

Ethnopharmacological Uses

Sambunigrin is documented in traditional medicine for treating various diseases. A study in Samburu District, Kenya, highlights its use in ethnobotanical pharmacopoeia for treating animal and human diseases, including malaria, digestive disorders, respiratory syndromes, and ectoparasites. The study emphasizes the importance of ethnomedicinal documentation for drug discovery efforts (Nanyingi et al., 2008).

Anticancer Potential

Sambunigrin has been identified in the fruit of Sorbus commixta, where its ethanolic extracts showed cytotoxic activity against human lung adenocarcinoma cells. This study marks the first report of sambunigrin's presence in S. commixta fruit and highlights its potential as a functional food for tumor prevention and management (Lee et al., 2017).

Metabolomic Studies

Metabolic fingerprinting studies on Sambucus plants, known for their medicinal properties, reveal the presence of various secondary metabolites, including cyanogenic glycosides like sambunigrin. These studies help understand the plant's metabolome and its therapeutic potential (Zahmanov et al., 2015).

Quality Assurance in Herbal Medicine

Research on elderberry (Sambucus nigra) demonstrates the importance of quality assurance in traditional European medicine. The presence of sambunigrin, a toxic cyanogenic glycoside, in unripe elderberry fruits, necessitates careful monitoring during the ripening process to ensure the safe use of elderberry-based products (Stuppner et al., 2020).

Phytochemical Diversity

A chemosystematic study of the Caprifoliaceae family reveals the occurrence of sambunigrin in certain members of Sambucus. Such studies are crucial in understanding the chemical diversity and evolutionary relationships within plant families (Bohm & Glennie, 1971).

Safety And Hazards

Despite being classified as not a dangerous substance or mixture under the Globally Harmonized System of Classification and Labeling of Chemicals, many reports indicate that when plant parts that contain sambunigrin are ingested, the compound hydrolyzes to HCN in the gut, making sambunigrin hazardous if it is swallowed .

properties

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSZEJFBGODIJW-YOVYLDAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912912
Record name Sambunigrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sambunigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sambunigrin

CAS RN

99-19-4
Record name Sambunigrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sambunigrin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sambunigrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMBUNIGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZJ2ZO1HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sambunigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 - 152 °C
Record name Sambunigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
E Grant - 2016 - digitalcommons.library.umaine.edu
Food and health industries are taking advantage of the phenolics in elderberries (Sambucus L.) to relieve symptoms of ailments like the flu. A rise in demand has induced an increase in …
RA Buhrmester, JE Ebinger, DS Seigler - Biochemical Systematics and …, 2000 - Elsevier
… established to be (S)-sambunigrin by gas chromatographic separation of the TMS-derivative. This was done by comparison with standards of (S)-sambunigrin and (R)-prunasin under …
Number of citations: 69 www.sciencedirect.com
QH Vo, PH Nguyen, BT Zhao, YN Thi… - Natural Product …, 2014 - academia.edu
Six compounds were isolated from the n-BuOH fraction of the aerial parts of Aruncus dioicus var. kamtschaticus including: sambunigrin (1), prunasin (2), aruncide A (3), aruncide C (4), 1…
Number of citations: 13 www.academia.edu
C Campa, P Schmitt-Kopplin, TRI Cataldi… - … of Chromatography B …, 2000 - Elsevier
… Sambunigrin and neoamygdalin were not commercially … amygdalin was not resolved from sambunigrin and prunasin from … 3A); a small amount of sambunigrin and neoamygdalin was …
Number of citations: 42 www.sciencedirect.com
D Chassagne, JC Crouzet, CL Bayonove… - Journal of Agricultural …, 1996 - ACS Publications
… Reasons for the possible co-occurence of prunasin and sambunigrin in passion fruit juice … Different amounts of sambunigrin were found in the juice and the peel (from 0.4 mg/kg in P. …
Number of citations: 130 pubs.acs.org
WE Putra - FUW Trends in Science & Technology Journal, 2018 - researchgate.net
… such as oleanic acid, ursolic acid, sambunigrin, and catechin toward tumor necrosis factor … including ursolic acid, oleanic acid, sambunigrin, and catechin have a high possibility to …
Number of citations: 6 www.researchgate.net
I Demirbolat, M Kartal - Journal of Research in Pharmacy, 2019 - jrespharm.com
… such as prunasin, sambunigrin and amygdalin. Prunasin and sambunigrin (Figure 1) are … (racemic mixture of both prunasin and sambunigrin) as the major components of CGs [14]. …
Number of citations: 7 jrespharm.com
DS Seigler, GF Pauli, A Nahrstedt, R Leen - Phytochemistry, 2002 - Elsevier
… Because stereochemical interconversion between prunasin and sambunigrin is known to occur on … In prunasin (2a), but not in sambunigrin (2b), the ring current anisotropism of the …
Number of citations: 246 www.sciencedirect.com
R Rodríguez Madrera, B Suárez Valles - Molecules, 2021 - mdpi.com
… of prunasin and sambunigrin increases. It is important to highlight that sambunigrin has not … be formed and that the highest concentration of sambunigrin is detected when the solvent is …
Number of citations: 6 www.mdpi.com
TK Lee, HS Roh, JS Yu, DJ Kwon, SY Kim… - Journal of Functional …, 2017 - Elsevier
… , benzyl β-d-glucopyranoside, sambunigrin, and prunasin. This is the first report showing the presence of the cyanogenic glycosides, sambunigrin and prunasin, in S. commixta fruit. …
Number of citations: 13 www.sciencedirect.com

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